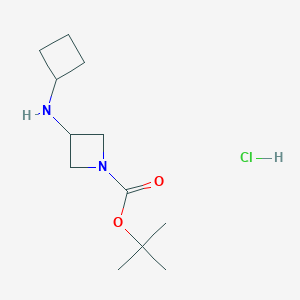
N-Butyl-N-methylsulfamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
“N-Butyl-N-methylsulfamide” is a chemical compound with the molecular weight of 166.24 . It is a solid substance stored at refrigerator temperatures .
Molecular Structure Analysis
The InChI code for “this compound” is1S/C5H14N2O2S/c1-3-4-5-7 (2)10 (6,8)9/h3-5H2,1-2H3, (H2,6,8,9) . This code provides a standard way to encode the compound’s molecular structure. It is stored at refrigerator temperatures . More specific physical and chemical properties such as hardness, topography, and hydrophilicity are known to be important parameters in the biological evaluation of materials .
Scientific Research Applications
Environmental Remediation
N-Butyl-N-methylsulfamide shows potential in environmental applications, particularly in groundwater remediation. For instance, it's been used in the context of persulfate-releasing barriers for remediating MTBE and benzene contaminated groundwater. Such systems employ persulfate-releasing materials that release persulfate for oxidizing contaminants, effectively removing them from groundwater (Liang, Kao, Kuo, & Chen, 2011).
Fuel Processing
This compound derivatives are also applied in fuel processing. One study explored the use of 1-butyl-3-methylimidazolium trifluoromethanesulfonate for deep desulfurization and denitrogenation of fuels. This process is crucial for improving fuel quality and reducing emissions from fuel combustion (Kędra-Królik, Mutelet, Moïse, & Jaubert, 2011).
Pharmaceutical and Chemical Synthesis
In pharmaceutical and chemical synthesis, this compound variants are used as reagents. Methyl 2,2-difluoro-2-(fluorosulfonyl)acetate, a related compound, acts as a source of difluorocarbene, showing significant reactivity in producing difluorocyclopropane products (Eusterwiemann, Martínez, & Dolbier, 2012).
Ionic Liquids and Electrochemistry
Several studies have focused on N-methyl-N-alkylpyrrolidinium nonafluoro-1-butanesulfonate salts, which are closely related to this compound. These compounds have been investigated for their properties as ionic liquids and potential use as solid electrolytes due to their low melting points and high electrochemical windows (Forsyth, Fraser, Howlett, Macfarlane, & Forsyth, 2006).
Safety and Hazards
“N-Butyl-N-methylsulfamide” is associated with several hazard statements including H302, H315, H319, H335, indicating potential harm if swallowed, skin and eye irritation, and respiratory irritation .
Relevant Papers There are several relevant papers related to “this compound” and similar compounds . These papers provide valuable insights into the properties and potential applications of these compounds.
Mechanism of Action
Target of Action
N-Butyl-N-methylsulfamide is a compound that belongs to the class of sulfonamides . Sulfonamides are known to exhibit a range of pharmacological activities, such as anti-carbonic anhydrase and anti-dihydropteroate synthetase . These enzymes play crucial roles in various biochemical processes, making them primary targets of this compound.
Mode of Action
The mode of action of this compound involves its interaction with these targets. Sulfonamides, including this compound, are known to act as competitive inhibitors of bacterial DNA synthesis . They achieve this by mimicking the structure of p-aminobenzoic acid (PABA), a substrate used by bacteria in the synthesis of folic acid . By binding to the active site of the enzyme dihydropteroate synthetase, this compound prevents the incorporation of PABA into the folic acid molecule, thereby inhibiting bacterial DNA synthesis .
Biochemical Pathways
The inhibition of folic acid synthesis by this compound affects several biochemical pathways. Folic acid is essential for the synthesis of nucleotides, which are the building blocks of DNA . Therefore, the inhibition of folic acid synthesis by this compound leads to a decrease in the availability of nucleotides, thereby affecting DNA replication and cell division .
Pharmacokinetics
Sulfonamides are generally known to be well-absorbed from the gastrointestinal tract, widely distributed in body tissues, metabolized in the liver, and excreted in the urine . These properties can impact the bioavailability of this compound, determining its effectiveness in exerting its therapeutic effects.
Result of Action
The result of the action of this compound is the inhibition of bacterial growth. By inhibiting the synthesis of folic acid, this compound prevents the bacteria from replicating their DNA and dividing, thereby inhibiting their growth .
Action Environment
The action, efficacy, and stability of this compound can be influenced by various environmental factors. For instance, the pH of the environment can affect the ionization state of this compound, which can influence its absorption and distribution in the body . Additionally, the presence of other drugs can affect the metabolism and excretion of this compound, potentially leading to drug interactions .
properties
IUPAC Name |
1-[methyl(sulfamoyl)amino]butane |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H14N2O2S/c1-3-4-5-7(2)10(6,8)9/h3-5H2,1-2H3,(H2,6,8,9) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OJUCUXBDSOXPGI-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCN(C)S(=O)(=O)N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H14N2O2S |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
166.24 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![N-((4,6-dimethoxy-1,3,5-triazin-2-yl)methyl)benzo[d]thiazole-6-carboxamide](/img/structure/B2401488.png)


![Tert-butyl N-[[3-(hydroxymethyl)oxan-3-yl]methyl]carbamate](/img/structure/B2401492.png)
![5-(3-bromophenyl)-2-((4-nitrobenzyl)thio)-7,8,9,10-tetrahydropyrimido[4,5-b]quinoline-4,6(3H,5H)-dione](/img/structure/B2401493.png)

![N-[Cyano-[3-(trifluoromethyl)phenyl]methyl]-4-methyl-2-pyrimidin-2-yl-1,3-thiazole-5-carboxamide](/img/structure/B2401497.png)
![N-(6-(methylsulfonyl)benzo[d]thiazol-2-yl)-N-(pyridin-3-ylmethyl)-5,6-dihydro-1,4-dioxine-2-carboxamide](/img/structure/B2401498.png)
![Tert-butyl N-[1-(2-bromoethyl)cyclopropyl]carbamate](/img/structure/B2401499.png)
![[5-(2-Fluorophenyl)-7-{[(3-fluorophenyl)methyl]sulfanyl}-14-methyl-2-oxa-4,6,13-triazatricyclo[8.4.0.0^{3,8}]tetradeca-1(10),3(8),4,6,11,13-hexaen-11-yl]methanol](/img/structure/B2401503.png)
![Isopropyl 3-methyl-[1,2,4]triazolo[4,3-a]pyridine-8-carboxylate](/img/structure/B2401504.png)
![[3-(3,3a,4,5,6,6a-Hexahydro-1H-cyclopenta[c]pyrrol-2-yl)azetidin-1-yl]-(2,4-dichlorophenyl)methanone](/img/structure/B2401505.png)

